Structural Scaffold Divergence: Coumarin vs. Flavanone Core Dictates Non-Interchangeable Molecular Recognition
Erioside is classified as a coumarin glycoside (α-benzopyrone scaffold) with a 6,8-dihydroxy substitution pattern on the coumarin nucleus and O-glycosylation at C7 via a single β-D-glucopyranosyl unit . The primary in-class comparator eriocitrin belongs to the flavonoid-7-O-glycoside class, containing a flavanone core (2,3-dihydro-2-phenylchromen-4-one) with 3′,4′,5,7-tetrahydroxy substitution and a disaccharide rutinoside moiety at C7 . This scaffold-level divergence means the two compounds occupy entirely distinct chemical space within natural product classification systems and are recognized by different biological targets.
| Evidence Dimension | Chemical scaffold classification and core aromatic system |
|---|---|
| Target Compound Data | Coumarin glycoside (α-benzopyrone); esculetin-type 6,8-dihydroxycoumarin aglycone; C₁₅H₁₆O₁₀; MW 356.28; monoglucoside at C7 |
| Comparator Or Baseline | Flavonoid-7-O-glycoside (flavanone); eriodictyol aglycone; C₂₇H₃₂O₁₅; MW 596.53; rutinoside (glucose-rhamnose disaccharide) at C7 |
| Quantified Difference | 240 Da molecular weight differential; distinct heterocyclic core (coumarin lactone vs. flavanone carbonyl); monosaccharide vs. disaccharide glycosylation |
| Conditions | Chemical structure classification per NP-MRD and PubChem authoritative databases |
Why This Matters
Scaffold-level chemical divergence precludes functional substitution in target-based assays, as the compounds' three-dimensional pharmacophores and hydrogen-bonding networks are non-overlapping.
